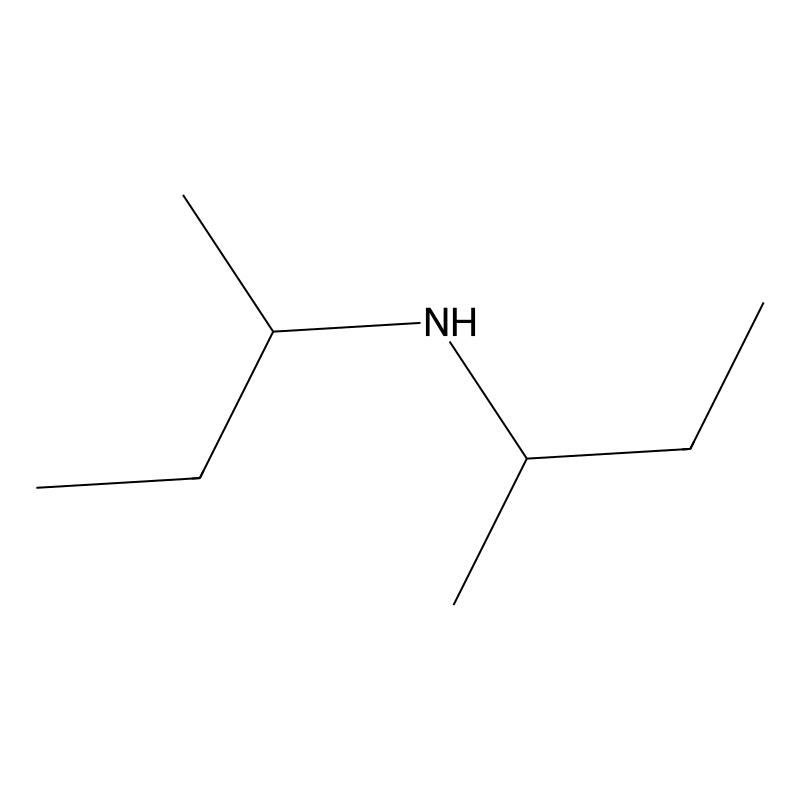

DI-Sec-butylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Catalyst and reactant

Di-sec-butylamine's amine group makes it a valuable nucleophile in organic synthesis reactions. Researchers utilize it for alkylation reactions, acylation reactions, and condensation reactions to create new carbon-carbon bonds. For instance, a study describes its use as a catalyst in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with diverse biological activities [].

Modulating reaction conditions

Di-sec-butylamine's basicity allows it to act as a mild base in organic reactions. This property proves useful for deprotonation steps or neutralization of acidic intermediates, influencing reaction rates and product selectivity [].

Organic Material Science

Precursor for organic materials

Di-sec-butylamine can serve as a building block for the synthesis of various organic materials. Its amine functionality can be incorporated into polymers, resins, and ionic liquids, potentially leading to materials with tailored properties for applications like catalysis, separations, and electronics [].

Surfactant properties

Di-sec-butylamine exhibits some surfactant characteristics due to the combination of its hydrophobic alkyl groups and hydrophilic amine group. This property might be beneficial in research on self-assembling materials, micelle formation, and studies of interactions at interfaces [].

Di-sec-butylamine is an organic compound with the chemical formula C₈H₁₉N. It is classified as a secondary amine due to the presence of two sec-butyl groups attached to a nitrogen atom. This compound appears as a colorless liquid and is known for its distinct fishy odor. Di-sec-butylamine is one of the derivatives of sec-butylamine, which itself has multiple isomers, including n-butylamine, tert-butylamine, and isobutylamine . The compound can exist in various forms, including enantiomers due to its chiral nature .

Di-sec-butylamine itself doesn't have a well-defined mechanism of action in biological systems. Its use is primarily as a precursor for other chemicals.

- Acid-Base Reactions: Di-sec-butylamine can neutralize acids to form salts and water. This reaction is exothermic and can produce significant heat .

- Alkylation Reactions: It can undergo alkylation reactions where the nitrogen atom acts as a nucleophile, reacting with alkyl halides to form larger amines.

- Condensation Reactions: Di-sec-butylamine can react with aldehydes or ketones to form imines or amines through condensation reactions.

Di-sec-butylamine can be synthesized through various methods:

- Alkylation of Ammonia: One common method involves the reaction of ammonia with two equivalents of 1-bromobutane or 2-bromobutane in the presence of a base such as sodium hydroxide.

- Reduction of Nitriles: Another method includes the reduction of corresponding nitriles using lithium aluminum hydride or other reducing agents.

- Direct Amination: The direct amination of sec-butanol with ammonia under heat and pressure conditions can also yield di-sec-butylamine.

Di-sec-butylamine has several practical applications:

- Polyurethane Production: It is used as a chain extender in the synthesis of polyurethane foams, which are widely used in insulation and furniture .

- Chemical Intermediates: The compound serves as an intermediate in the production of various chemicals and pharmaceuticals.

- Corrosion Inhibitors: It may also find applications in formulations aimed at preventing corrosion in metal surfaces.

While specific interaction studies on di-sec-butylamine are sparse, research on similar compounds indicates that secondary amines can interact with various biological molecules, such as proteins and nucleic acids. These interactions could potentially lead to changes in biological activity or toxicity profiles. Further studies are required to elucidate specific interactions involving di-sec-butylamine.

Di-sec-butylamine shares structural similarities with other amines but exhibits unique characteristics due to its specific branching and functional groups. Below is a comparison with similar compounds:

| Compound Name | Formula | Characteristics | Unique Features |

|---|---|---|---|

| Sec-Butylamine | C₄H₁₁N | Colorless liquid, fishy odor; used in pesticides | Chiral nature allows for enantiomer formation |

| N-Butylamine | C₄H₉N | Colorless liquid; used in rubber processing | Less steric hindrance than di-sec-butylamine |

| Tert-Butylamine | C₄H₁₁N | Colorless liquid; branched structure | More sterically hindered than di-sec-butylamine |

| Isobutylamine | C₄H₉N | Colorless liquid; used in pharmaceuticals | Different branching affects reactivity |

Di-sec-butylamine's unique structure allows it to participate in specific reactions and applications that may not be possible for its simpler counterparts. Its dual sec-butyl groups provide enhanced steric effects that influence its chemical behavior compared to other butylamines.

Thermophysical Properties

Boiling Point, Melting Point, and Density

Di-sec-butylamine exhibits characteristic thermophysical properties that are fundamental to its chemical identity and industrial applications. The compound demonstrates a boiling point ranging from 134°C to 137°C under standard atmospheric pressure conditions [1] [2] [3]. This relatively moderate boiling point reflects the compound's secondary amine structure and branched alkyl chain configuration.

The melting point of di-sec-butylamine is consistently reported as -70°C [1] [2] [4], indicating its liquid state under normal ambient conditions. This low melting point is typical of branched secondary amines and contributes to the compound's ease of handling in industrial processes.

The density of di-sec-butylamine is well-documented at 0.753 g/mL at 25°C [1] [5] [6], providing a fundamental parameter for mass-volume calculations in industrial applications. This density value is consistent across multiple analytical sources and represents the compound's physical state under standard conditions.

Additional thermophysical parameters include a refractive index of 1.411 at 20°C [3] [7], which serves as an important identification parameter for quality control purposes. The compound exhibits a vapor pressure of 7.1 mmHg at 25°C [2] [4], indicating moderate volatility under ambient conditions.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Boiling Point | 134-137 | °C | [1] [2] [3] |

| Melting Point | -70 | °C | [1] [2] [4] |

| Density (25°C) | 0.753 | g/mL | [1] [5] [6] |

| Refractive Index (20°C) | 1.411 | - | [3] [7] |

| Vapor Pressure (25°C) | 7.1 | mmHg | [2] [4] |

| Surface Tension | 22.45 | dyn/cm | [3] |

| Dipole Moment | 1.15 | D | [3] |

Spectroscopic Profiles

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of di-sec-butylamine provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the secondary amine structure containing two identical sec-butyl groups [8] [9].

The carbon-13 nuclear magnetic resonance spectrum demonstrates the presence of the expected carbon environments, with chemical shifts characteristic of branched aliphatic carbons adjacent to nitrogen [8]. The mixture of diastereomers inherent in the compound structure is evident in the nuclear magnetic resonance data, reflecting the chiral nature of the sec-butyl groups.

Infrared spectroscopy of di-sec-butylamine shows characteristic absorption bands typical of secondary amines [10]. The compound exhibits nitrogen-hydrogen stretching vibrations in the region of 3200-3500 cm⁻¹, consistent with secondary amine functionality [11]. The infrared spectrum also displays characteristic carbon-hydrogen stretching vibrations in the aliphatic region, confirming the presence of the branched alkyl chains.

Mass spectrometry analysis reveals molecular ion peaks consistent with the molecular weight of 129.24 g/mol [12] [13]. The fragmentation patterns observed in mass spectrometry are characteristic of branched secondary amines, with typical base peaks and fragmentation pathways that confirm the structural assignment.

The gas chromatography-mass spectrometry data provides additional confirmation of the compound's identity, with retention times and mass spectral patterns consistent with the expected structure [12] [14].

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| ¹³C NMR | Characteristic carbon environments, diastereomer mixture | [8] [9] |

| IR Spectroscopy | N-H stretch (3200-3500 cm⁻¹), C-H stretch (aliphatic) | [11] [10] |

| Mass Spectrometry | Molecular ion at m/z 129, characteristic fragmentation | [12] [13] |

| GC-MS | Retention time and mass spectral confirmation | [12] [14] |

Phase Behavior and Solubility Parameters

Solubility Characteristics and Phase Equilibria

Di-sec-butylamine demonstrates distinctive solubility behavior that reflects its amphoteric nature as a secondary amine. The compound exhibits very high solubility in water [4], which is somewhat unusual for a C8 aliphatic amine and can be attributed to the compound's ability to form hydrogen bonds through its secondary amine functionality.

The compound demonstrates complete miscibility with ethanol and ether [15] [16], indicating strong compatibility with both polar protic and polar aprotic solvents. This broad solubility profile makes di-sec-butylamine valuable in various synthetic applications where solvent compatibility is crucial.

The partition coefficient (LogP) values range from 2.39 to 2.63 [2] [4], indicating moderate lipophilicity. This parameter is significant for understanding the compound's distribution behavior in biphasic systems and its potential biological activity.

The compound's phase behavior is characterized by its liquid state under normal conditions, with a flash point ranging from 19.1°C to 24°C [2] [7], requiring careful handling due to its flammable nature. The relatively low flash point indicates the compound's volatile nature and necessitates appropriate safety precautions during storage and handling.

The heat of vaporization ranges from 37.5 to 44.1 kJ/mol [17] [4], providing important thermodynamic data for process design applications. The heat of combustion is reported as -1836 kJ/mol [4], indicating the compound's energetic content.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Water Solubility | Very soluble | - | [4] |

| Ethanol Solubility | Miscible | - | [15] [16] |

| Ether Solubility | Miscible | - | [15] [16] |

| LogP (octanol/water) | 2.39-2.63 | - | [2] [4] |

| Flash Point | 19.1-24 | °C | [2] [7] |

| Heat of Vaporization | 37.5-44.1 | kJ/mol | [17] [4] |

| Heat of Combustion | -1836 | kJ/mol | [4] |

| pKa (25°C) | 10.91 | - | [1] |

The basic strength of di-sec-butylamine is characterized by a pKa value of 10.91 at 25°C [1], indicating strong basicity typical of secondary aliphatic amines. This basicity is crucial for understanding the compound's reactivity in acid-base reactions and its behavior in various chemical environments.

XLogP3

GHS Hazard Statements

H226 (98.55%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (98.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (98.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant